molecular formula C14H13NO B1330263 1,2-Diphenyl-1-ethanone oxime CAS No. 952-06-7

1,2-Diphenyl-1-ethanone oxime

Cat. No. B1330263
CAS RN: 952-06-7
M. Wt: 211.26 g/mol
InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05608069

Procedure details

A mixture of 1,2-diphenylethanone (19.6 g, 100 mmol) and hydroxyl ammonium chloride (13.9 g, 200 mmol) in absolute ethanol (200 ml) was heated at reflux for 4 h. The solvent was evaporated in vacuo and the residue extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water (2×50 ml) and brine (10 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue left for crystallisation. The crystallised product was suspended in n-heptane/diethylether 20/1 and the precipitate collected to give 5.1 g of 1,2-diphenylethanone oxime.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[OH:17][NH3+:18]>C(O)C>[C:1]1([C:7](=[N:18][OH:17])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
13.9 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×50 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WAIT
Type
WAIT
Details
the residue left for crystallisation
CUSTOM
Type
CUSTOM
Details
the precipitate collected

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.